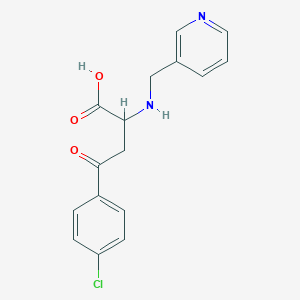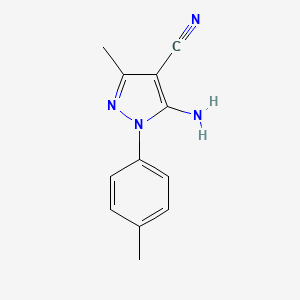
4-(4-Chlorophenyl)-4-oxo-2-((3-pyridylmethyl)amino)butanoic acid
Overview
Description
The compound 4-(4-Chlorophenyl)-4-oxo-2-((3-pyridylmethyl)amino)butanoic acid is a structurally complex molecule that has been the subject of various studies due to its interesting chemical and physical properties. It is related to a family of compounds that have been analyzed for their potential in chromatographic separation, molecular structure elucidation, and synthesis .
Synthesis Analysis
The synthesis of related compounds has been reported in several studies. For instance, the synthesis of 4-{p-[(2-chloroethyl)-(2-hydroxyethyl)amino]phenyl}butyric acid was investigated and found to alkylate 4-(4-nitrobenzyl)pyridine (NBP) in a manner similar to chlorambucil . This suggests that the synthesis of similar compounds requires careful consideration of their reactivity in subsequent analytical procedures. The synthesis of 4-oxo-4-(pyridin-3-ylamino)butanoic acid was also reported, providing insights into the molecular and crystal structure of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using various spectroscopic and computational methods. The vibrational spectra, molecular electronic energy, geometrical structure, and other properties of 4-amino-3(4-chlorophenyl) butanoic acid were computed and compared with experimental values . Additionally, the crystal and molecular structure of 4-oxo-4-(pyridin-3-ylamino)butanoic acid was analyzed in detail by single crystal X-ray diffraction studies .
Chemical Reactions Analysis
The behavior of related compounds in chemical reactions has been a subject of interest. For example, the reactivity of a synthesized compound in the NBP assay procedure was investigated, which is important for understanding the potential uses and limitations of these compounds in various assays .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized through different analytical techniques. The enantiomeric resolution of 4-amino-3-(5-chlorothien-2-yl)butyric acid, an analogue of baclofen, was examined by HPLC, which is crucial for understanding the pharmacological activity of these compounds . The absolute configuration of (-)-4-(3,4-dichlorophenyl)-4-(2-pyridyl)butanoic acid was determined, providing essential information for determining the steric features of histamine H2 receptor agonists .
Scientific Research Applications
Heterocyclic Compound Synthesis
4-(4-Chlorophenyl)-4-oxo-2-((3-pyridylmethyl)amino)butanoic acid is utilized in the synthesis of various heterocyclic compounds. A study highlighted its use in generating new heterocyclic compounds with potential biological activities, such as antimicrobial and antifungal properties (Sayed et al., 2003).
Spectroscopic and Structural Analysis
This compound has been the subject of detailed spectroscopic and structural analysis. Research using vibrational spectroscopy and theoretical calculations has provided insights into its molecular structure, indicating its potential as a nonlinear optical material (Vanasundari et al., 2017), (Vanasundari et al., 2018).
Molecular Docking and Biological Activities
Studies have also focused on molecular docking, revealing that derivatives of butanoic acid like this compound play a crucial role in bonding and may have significant biological activities, including the inhibition of Placenta Growth Factor (PIGF-1) (Vanasundari et al., 2018).
Enantiomeric Resolution in Pharmacological Studies
Its analogs have been used to study the enantiomeric resolution of amino acids and their pharmacological properties, highlighting its role in understanding the stereochemical aspects of drug action (Vaccher et al., 1995).
Crystal Engineering and Multicomponent Crystals
Research has also been conducted on the crystal engineering aspects of this compound, examining its conformation, protonation properties, and intermolecular interactions in multicomponent crystals (Báthori et al., 2015), (Malapile et al., 2021).
Contribution to Anticonvulsant and GABA Mimetic Activities
Another study explored the anticonvulsant and gammaAbu mimetic activity of Schiff bases of this compound, indicating its relevance in neurological research (Kaplan et al., 1980).
properties
IUPAC Name |
4-(4-chlorophenyl)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c17-13-5-3-12(4-6-13)15(20)8-14(16(21)22)19-10-11-2-1-7-18-9-11/h1-7,9,14,19H,8,10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJSULODCDBQFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-2-{[(2,4-dimethoxyphenyl)amino]methyl}phenol](/img/structure/B3033413.png)
![2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-6-methoxyphenol](/img/structure/B3033414.png)
![4-Chloro-2-{[(5-chloro-2-methoxyphenyl)amino]methyl}phenol](/img/structure/B3033415.png)
![2-{[(5-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033417.png)

![2,6-dioxo-4-phenyl-N-[3-(trifluoromethyl)phenyl]cyclohexane-1-carboxamide](/img/structure/B3033420.png)
![3-[(4-Aminophenyl)amino]-5-methylcyclohex-2-en-1-one](/img/structure/B3033423.png)
![4-Chloro-2-{[(3-methoxyphenyl)amino]methyl}phenol](/img/structure/B3033425.png)

![2-[(1,3-Benzodioxol-5-ylamino)methyl]-6-ethoxyphenol](/img/structure/B3033427.png)
![2-{[(3,5-Difluorophenyl)amino]methyl}phenol](/img/structure/B3033431.png)
![2-{[(2,3-Dimethylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3033432.png)

![2-{[(2,5-Dimethylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3033434.png)